molecular formula C5H6N2O3 B1500526 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid CAS No. 215523-33-4

4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid

Cat. No. B1500526
CAS RN: 215523-33-4
M. Wt: 142.11 g/mol
InChI Key: YGRKKKIDGHTEHL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1H-Imidazole-5-Carboxylic Acid (HICA) is a naturally occurring metabolite of the branched-chain amino acid leucine. HICA has been shown to have anabolic effects in skeletal muscle tissue, making it a promising candidate for use in sports supplements and muscle-building products. In addition to its potential use in the fitness industry, HICA has also been studied for its potential therapeutic applications in treating muscle wasting diseases and other conditions.

Mechanism of Action

The exact mechanism of action of 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in skeletal muscle tissue. This compound may also stimulate the production of insulin-like growth factor-1 (IGF-1), a hormone that plays a key role in muscle growth and repair.
Biochemical and Physiological Effects:
In addition to its potential anabolic effects on muscle tissue, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. This compound has also been shown to have a protective effect on liver cells, potentially making it useful in the treatment of liver disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid in lab experiments is its relative safety and lack of toxicity. This compound has been shown to be well-tolerated in humans, with no adverse effects reported in clinical studies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may make it difficult to achieve sustained levels in the body.

Future Directions

There are several potential future directions for research on 4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid. One area of interest is investigating its potential therapeutic applications in treating muscle wasting diseases such as sarcopenia and cachexia. Another area of interest is exploring the use of this compound in combination with other compounds to enhance its anabolic effects. Finally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other compounds and pathways in the body.
Conclusion:
In conclusion, this compound is a naturally occurring metabolite with promising potential for use in the fitness industry and as a therapeutic agent. While further research is needed to fully understand its mechanism of action and potential applications, the existing scientific literature suggests that this compound may have a range of beneficial effects on skeletal muscle tissue and other physiological processes.

Scientific Research Applications

4-(hydroxymethyl)-1H-Imidazole-5-carboxylic acid has been the subject of numerous scientific studies investigating its potential anabolic effects on skeletal muscle tissue. In a study published in the Journal of Strength and Conditioning Research, researchers found that supplementation with this compound resulted in significant increases in lean body mass and strength in resistance-trained athletes. Other studies have shown that this compound supplementation can reduce muscle damage and soreness following intense exercise, as well as improve recovery time.

properties

IUPAC Name

5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-1-3-4(5(9)10)7-2-6-3/h2,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRKKKIDGHTEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665430
Record name 5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215523-33-4
Record name 5-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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